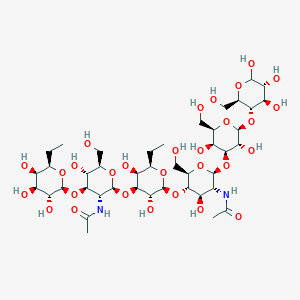
Trifucosyl-p-lacto-N-hexaosa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifucosyl-p-lacto-N-hexaose: is a complex oligosaccharide, a type of carbohydrate composed of multiple sugar molecules linked together. It is a synthesized sugar that has been modified through methylation and glycosylation processes
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Trifucosyl-p-lacto-N-hexaose is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates. It is also used in the study of carbohydrate-protein interactions.
Biology: In biological research, this compound is used to investigate the role of oligosaccharides in cell signaling and immune responses. It is also used in the study of microbial interactions with host cells.
Medicine: . It is also being explored for its prebiotic properties, which can promote the growth of beneficial gut bacteria.
Industry: In the food industry, Trifucosyl-p-lacto-N-hexaose is used as an additive to improve the nutritional value and health benefits of food products. It is also used in the production of functional foods and dietary supplements.
Análisis Bioquímico
Biochemical Properties
Trifucosyl-p-lacto-N-hexaose is involved in several biochemical reactions, primarily due to its structure and the presence of fucose residues. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to bind to specific lectins, which are proteins that recognize and bind to carbohydrate moieties. This interaction can influence cell-cell communication and pathogen recognition. Additionally, trifucosyl-p-lacto-N-hexaose can be hydrolyzed by specific glycosidases, leading to the release of its constituent monosaccharides .
Cellular Effects
Trifucosyl-p-lacto-N-hexaose affects various types of cells and cellular processes. In the context of the immune system, it can modulate the activity of immune cells by interacting with cell surface receptors. This interaction can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, trifucosyl-p-lacto-N-hexaose has been shown to enhance the proliferation and differentiation of certain immune cells, thereby contributing to the development of the infant’s immune system .
Molecular Mechanism
The molecular mechanism of action of trifucosyl-p-lacto-N-hexaose involves its binding interactions with specific biomolecules. It can bind to lectins and other carbohydrate-binding proteins, leading to the activation or inhibition of various signaling pathways. Additionally, trifucosyl-p-lacto-N-hexaose can influence enzyme activity by acting as a substrate for glycosidases, which cleave the glycosidic bonds within the oligosaccharide. This enzymatic activity can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trifucosyl-p-lacto-N-hexaose can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that trifucosyl-p-lacto-N-hexaose is relatively stable under physiological conditions, but it can be degraded by specific glycosidases over time. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to trifucosyl-p-lacto-N-hexaose can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of trifucosyl-p-lacto-N-hexaose vary with different dosages in animal models. At low doses, it can enhance immune function and promote healthy gut microbiota. At high doses, there may be threshold effects, including potential toxicity or adverse effects. Studies have shown that excessive amounts of trifucosyl-p-lacto-N-hexaose can lead to gastrointestinal disturbances and immune dysregulation in animal models .
Metabolic Pathways
Trifucosyl-p-lacto-N-hexaose is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosidases and glycosyltransferases, which are responsible for the synthesis and degradation of oligosaccharides. These interactions can affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, trifucosyl-p-lacto-N-hexaose is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of trifucosyl-p-lacto-N-hexaose across cell membranes and its localization within different cellular compartments. The distribution of trifucosyl-p-lacto-N-hexaose can influence its biological activity and its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of trifucosyl-p-lacto-N-hexaose is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell. For example, trifucosyl-p-lacto-N-hexaose may be localized to the Golgi apparatus, where it can participate in glycosylation reactions. Its localization can affect its activity and function within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trifucosyl-p-lacto-N-hexaose involves multiple steps of glycosylation, where sugar molecules are chemically bonded together. The process typically requires specific enzymes or chemical catalysts to facilitate the formation of glycosidic bonds. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to ensure the correct structure and yield of the compound.
Industrial Production Methods: On an industrial scale, the production of Trifucosyl-p-lacto-N-hexaose involves large-scale fermentation processes using microbial cultures that can produce the desired oligosaccharide. The fermentation is followed by purification steps to isolate and refine the compound.
Análisis De Reacciones Químicas
Types of Reactions: Trifucosyl-p-lacto-N-hexaose can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and periodic acid.
Reduction: Reducing agents like sodium borohydride are used to reduce specific functional groups.
Substitution: Various nucleophiles and electrophiles are employed to substitute functional groups on the sugar molecules.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of Trifucosyl-p-lacto-N-hexaose, which can have different biological activities and properties.
Mecanismo De Acción
The mechanism by which Trifucosyl-p-lacto-N-hexaose exerts its effects involves its interaction with specific molecular targets and pathways. It can bind to receptors on cell surfaces, modulating signaling pathways and influencing cellular responses. The compound may also interact with enzymes and other proteins, affecting metabolic processes.
Comparación Con Compuestos Similares
Lacto-N-neotetraose
Lacto-N-fucopentaose III
Lacto-N-fucopentaose I
Uniqueness: Trifucosyl-p-lacto-N-hexaose is unique in its structure, containing three fucose residues attached to a lacto-N-hexaose backbone. This structural complexity gives it distinct biological activities compared to other similar oligosaccharides.
Propiedades
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4-[(2S,3R,4S,5R,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-ethyl-3,5-dihydroxyoxan-2-yl]oxy-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72N2O29/c1-5-13-21(51)26(56)29(59)40(64-13)71-34-20(44-12(4)50)39(66-15(7-45)23(34)53)73-35-22(52)14(6-2)65-41(30(35)60)69-32-18(10-48)68-38(19(25(32)55)43-11(3)49)72-36-24(54)16(8-46)67-42(31(36)61)70-33-17(9-47)63-37(62)28(58)27(33)57/h13-42,45-48,51-62H,5-10H2,1-4H3,(H,43,49)(H,44,50)/t13-,14-,15-,16-,17-,18-,19-,20-,21+,22+,23-,24+,25-,26+,27-,28-,29-,30-,31-,32-,33-,34-,35+,36+,37?,38+,39+,40+,41+,42+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXWSJKXRCGBLW-XXQXZTSASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)OC3C(C(OC(C3O)OC4C(OC(C(C4O)NC(=O)C)OC5C(C(OC(C5O)OC6C(OC(C(C6O)O)O)CO)CO)O)CO)CC)O)NC(=O)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O)CO)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]5[C@H]([C@H](O[C@H]([C@@H]5O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O)CO)CO)O)CO)CC)O)NC(=O)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72N2O29 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1069.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

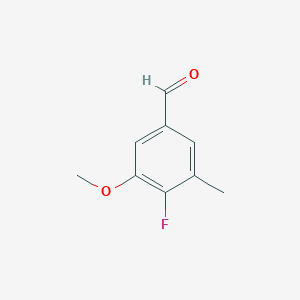

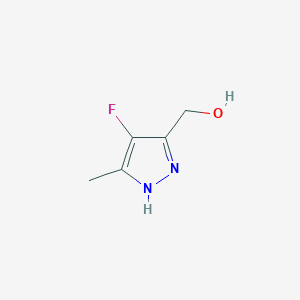
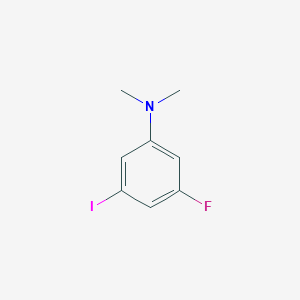
![(S)-2-Amino-N-(1-(8-chloro-1-oxo-2-phenyl-1,2-dihydroisoquinolin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1516529.png)



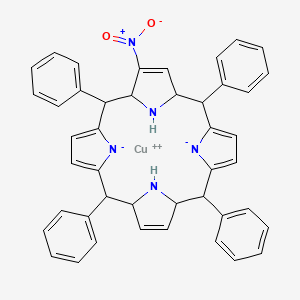

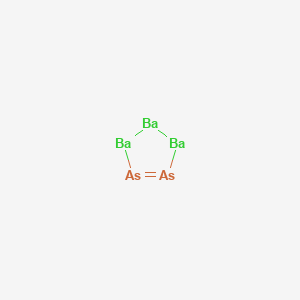
![Cyclohexanepropanoicacid, 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-a-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,trans-(aS)-](/img/structure/B1516538.png)

